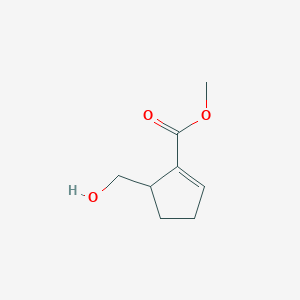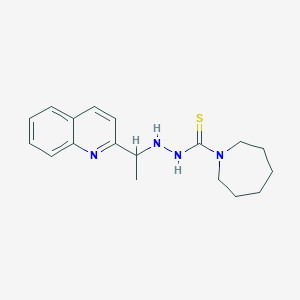
N'-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide is a complex organic compound that features a quinoline moiety linked to an azepane ring through a carbothiohydrazide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide typically involves the reaction of quinoline derivatives with azepane and carbothiohydrazide under controlled conditions. The process often requires the use of specific catalysts and solvents to facilitate the reaction and achieve high yields. For instance, the Skraup synthesis is a common method used to prepare quinoline derivatives, which can then be further reacted with azepane and carbothiohydrazide to form the desired compound .
Industrial Production Methods
Industrial production of N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to maximize efficiency and yield.
化学反应分析
Types of Reactions
N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a DNA-binding agent and as a novel inhibitor in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antidiabetic activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological activity .
相似化合物的比较
Similar Compounds
N-(1-quinolin-2-ylethylideneamino)azepane-1-carbothioamide: Shares a similar structure but differs in the functional groups attached to the azepane ring.
N-aryl azepane derivatives: These compounds have similar azepane structures but with different substituents on the nitrogen atom.
Uniqueness
N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide is unique due to its specific combination of a quinoline moiety and an azepane ring linked through a carbothiohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
90504-22-6 |
|---|---|
分子式 |
C18H24N4S |
分子量 |
328.5 g/mol |
IUPAC 名称 |
N'-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide |
InChI |
InChI=1S/C18H24N4S/c1-14(16-11-10-15-8-4-5-9-17(15)19-16)20-21-18(23)22-12-6-2-3-7-13-22/h4-5,8-11,14,20H,2-3,6-7,12-13H2,1H3,(H,21,23) |
InChI 键 |
YINIEYCTRUUCMZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC2=CC=CC=C2C=C1)NNC(=S)N3CCCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14351195.png)
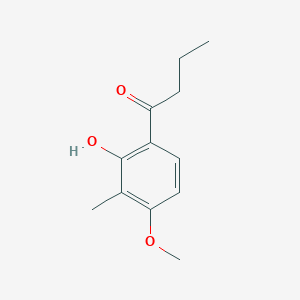
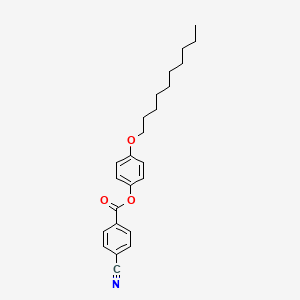

![3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]-](/img/structure/B14351220.png)

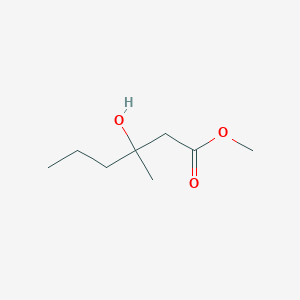
![2-{4-[Cyclohexyl(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14351240.png)
![1-(Acryloyloxy)-2-[(acryloyloxy)methyl]butan-2-yl octanoate](/img/structure/B14351244.png)
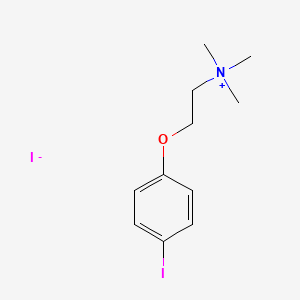
![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]but-2-enamide](/img/structure/B14351262.png)
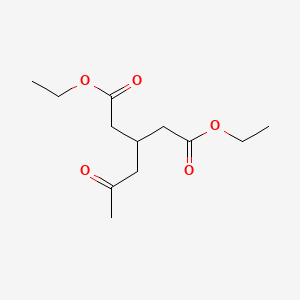
![4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid](/img/structure/B14351276.png)
